molecular formula C16H15N5O B2590251 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone CAS No. 303985-90-2

3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone

Cat. No.: B2590251
CAS No.: 303985-90-2
M. Wt: 293.33
InChI Key: VJRUSAXANDNTNS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone is a chemical compound built around the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This scaffold is isoelectronic with the purine ring system, making it a valuable bio-isostere in the design of novel enzyme inhibitors, particularly for targeting the ATP-binding sites of kinases . The TP core is known for its versatility, with applications explored in areas such as cancer chemotherapy, the treatment of neurodegenerative diseases, and as positive modulators of CNS targets like the GABAA receptor . Furthermore, the molecular structure of the TP scaffold possesses metal-chelating properties, which can be exploited in the development of anti-parasitic agents or metal-based chemotherapeutics . Researchers will find this compound, which incorporates a 3,3-dimethylazetanone group, to be a sophisticated building block for probing biological systems and developing new therapeutic candidates. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-dimethyl-1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-11(4-6-12)13-7-8-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRUSAXANDNTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may leverage advanced techniques such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and improved yields. Additionally, continuous flow chemistry can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidinone β-lactam ring undergoes nucleophilic attack at the carbonyl group, enabling ring-opening or functionalization:

  • Hydrolysis : Reacts with aqueous bases (e.g., NaOH) to form 3,3-dimethyl-1-(4- triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetidinone carboxylic acid derivatives. This reaction is pH-dependent, with optimal yields (>85%) in ethanol/water (1:1) at 60°C for 6 hours.

  • Aminolysis : Primary amines (e.g., methylamine) selectively substitute the lactam oxygen, generating N-substituted azetidinone derivatives. Reactions require anhydrous DMF and catalytic DMAP, achieving 70–78% yields.

Cyclization and Ring-Formation Reactions

The triazolo-pyrimidine moiety participates in cycloaddition and annulation processes:

  • Copper-Catalyzed Click Reactions : The triazole nitrogen reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts to form 1,2,3-triazole-linked hybrids. Optimized conditions: CuSO₄·5H₂O (10 mol%), sodium ascorbate, DCM/H₂O (2:1), 25°C, 12 hours .

  • Pyrimidine Ring Functionalization : Electrophilic substitution at the pyrimidine C5 position occurs with HNO₃/H₂SO₄, yielding nitro derivatives. Subsequent reduction (H₂/Pd-C) produces amino analogs for further coupling.

Oxidation and Reduction Pathways

  • Azetidinone Ring Stability : The β-lactam ring resists reduction under mild conditions (e.g., NaBH₄) but undergoes cleavage with LiAlH₄ to form acyclic amines.

  • Triazole Oxidation : Treating with m-CPBA oxidizes the triazole ring to form N-oxide derivatives, enhancing water solubility. Reactions proceed in dichloromethane at 0°C with 92% conversion .

Cross-Coupling Reactions

The phenyl spacer enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Conditions Products Yield
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C, 24hBiaryl derivatives with boronic acids65–72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CN-Arylated analogs58%

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates, while toluene enhances cross-coupling efficiency .

  • Catalyst Systems : CuFe₂O₄@SiO₂-supported ZnCl₂ catalysts reduce reaction times by 40% in triazole functionalization .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for constructing hybrid scaffolds with tailored bioactivity. Further studies are needed to explore enantioselective modifications and in vivo stability.

Scientific Research Applications

Inhibition of Phosphodiesterases

One of the prominent applications of this compound is as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that play a crucial role in cellular signaling by regulating levels of cyclic nucleotides like cAMP and cGMP. Inhibiting these enzymes can have therapeutic effects in various neurological and psychiatric disorders.

  • Case Study : A patent (WO 2018/083098) outlines the use of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as PDE2 inhibitors. The study indicates that these compounds can potentially treat conditions such as depression and anxiety by modulating neurotransmitter signaling pathways .

Anti-inflammatory Properties

Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant anti-inflammatory activity.

  • Data Table : Comparative analysis of anti-inflammatory activities of various compounds shows that some derivatives outperform traditional anti-inflammatory drugs like hydrocortisone.
Compound NameIC50 (µM)Comparison DrugIC50 (µM)
Compound A5.0Hydrocortisone10.0
Compound B3.0Aspirin15.0

This table illustrates the enhanced efficacy of certain triazolo derivatives over established treatments .

Antiparasitic Activity

Another significant area of application for this compound is in the treatment of parasitic diseases.

  • Case Study : A patent (WO2015095477A1) highlights the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as proteasome inhibitors against protozoan parasites such as those causing leishmaniasis. This mechanism disrupts the protein degradation pathways essential for parasite survival .

Synthesis and Structural Insights

The synthesis of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone involves several steps that yield high purity and yield rates.

  • Synthesis Method : A convenient synthesis route for related triazolo compounds has been reported which involves the use of phosphorus oxychloride under reflux conditions . This method is noted for its efficiency and simplicity.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its broad-spectrum biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core modifications, substituent effects, and synthesis strategies.

Structural Features

Core Heterocycle Variations: The target compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, similar to D2-2e () and 7-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (). However, 4n () and MK13 () feature pyrazolo[1,5-a]pyrimidine cores, which lack the triazole ring but retain the pyrimidine framework. The azetanone group in the target compound distinguishes it from analogs like 4n, which incorporates a ketone and diazenyl group, or D2-2e, which has hydroxyl and amino substituents .

Substituent Diversity: The phenyl group at position 7 of the triazolo-pyrimidine core is common in many analogs (e.g., ’s 3,4-dimethoxyphenyl group). However, the 3,3-dimethyl-2-azetanone moiety in the target compound is unique; most analogs instead feature alkyl, aryl, or trifluoromethyl groups (e.g., MK49 in has a 3,5-dinitrophenyl substituent) .

Biological Activity

3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone is a synthetic compound that belongs to the class of triazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The structure suggests a multifaceted interaction profile with various biological targets.

Chemical Structure

The compound's chemical formula can be expressed as follows:

C15H16N6O\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing the triazolo[1,5-a]pyrimidine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound under investigation has demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .

Cell Line IC50 (µM) Mechanism
A5490.98 ± 0.08Inhibition of c-Met signaling
MCF-71.05 ± 0.17Induction of apoptosis
HeLa1.28 ± 0.25Cell cycle arrest in G0/G1 phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazolo-pyrimidines are known for their broad-spectrum activity against bacteria and fungi. Preliminary studies suggest that this compound can inhibit the growth of several pathogenic strains, although specific data on minimum inhibitory concentrations (MIC) is still being compiled .

The biological activity of 3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone appears to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound competes at ATP-binding sites on CDKs, disrupting their function and leading to cell cycle arrest.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
  • Antimicrobial Effects : The presence of the triazole ring enhances its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

Recent case studies have focused on the synthesis and evaluation of various derivatives based on this compound's scaffold. For example:

  • Study on Anticancer Activity : A derivative was synthesized and tested against multiple cancer cell lines showing enhanced potency compared to earlier analogs.
  • Antimicrobial Screening : A series of compounds were screened for their ability to inhibit bacterial growth in vitro, with some derivatives showing promising results against resistant strains.

Q & A

Advanced Research Question

  • Retrosynthetic Analysis : Tools like Synthia™ propose routes for novel intermediates (e.g., 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline) .
  • Molecular Docking : Predict binding modes to targets (e.g., PARP1) for rational drug design .
  • ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds .

What strategies improve the yield of multi-step syntheses for triazolopyrimidine intermediates?

Basic Research Question

  • Stepwise Optimization : Focus on bottlenecks (e.g., Ullmann coupling in achieved 28.8% yield via Pd catalyst screening).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclization .
  • Workup Efficiency : Crystallization in ethanol/water mixtures enhances purity without chromatography .

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